![molecular formula C15H16N4O2 B14646484 Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- CAS No. 55499-95-1](/img/structure/B14646484.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrimidine derivative with a pyrazine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and rigorous quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the core structure, leading to diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological systems, including as enzyme cofactors and pigments.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme cofactor, facilitating various biochemical reactions. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Alloxazine: A benzo-fused lumazine derivative
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
55499-95-1 |
|---|---|
Fórmula molecular |
C15H16N4O2 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
10-butan-2-yl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-4-9(2)19-11-8-6-5-7-10(11)16-12-13(19)17-15(21)18(3)14(12)20/h5-9H,4H2,1-3H3 |
Clave InChI |
AYNFJYGDXPTWLU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14646401.png)
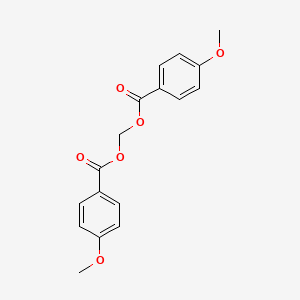

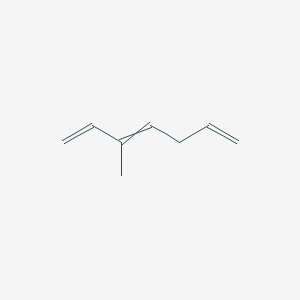



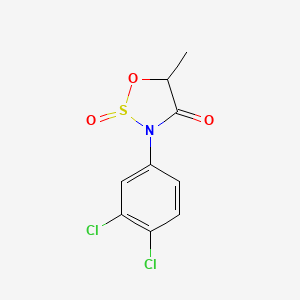
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
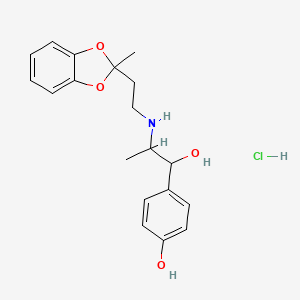

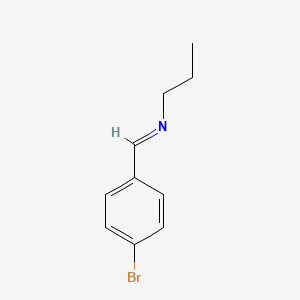
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
